3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile
Description
This compound, commonly known as Disperse Blue 102 (CAS 12222-97-8), is a diazo dye primarily used for coloring synthetic fibers like acetate and polyester. Its IUPAC name reflects its structural features: a central aniline derivative substituted with a nitrothiazole diazenyl group and a propanenitrile side chain. Key properties include a molecular weight of 365.4 g/mol, boiling point of 597.4 °C, and a density of 1.43 g/cm³ . Its synthesis involves coupling reactions between N-ethyl-3-methylaniline derivatives and 5-nitrothiazole diazonium salts, typically in acetonitrile with triethylamine as a base .
Properties
Molecular Formula |
C15H16N6O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C15H16N6O2S/c1-3-20(8-4-7-16)12-5-6-13(11(2)9-12)18-19-15-17-10-14(24-15)21(22)23/h5-6,9-10H,3-4,8H2,1-2H3 |
InChI Key |
KMXFGBWCFQIJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under acidic conditions.
Diazotization: The thiazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with an aniline derivative to form the azo compound.
Nitration: The final step involves the nitration of the azo compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aniline moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents at specific positions.
Scientific Research Applications
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Disperse Blue 106 (CAS 68516-81-4)
- Structure: Features a 2-(ethylamino)ethanol side chain instead of propanenitrile.
- Properties: Molecular weight = 365.4 g/mol (same as Disperse Blue 102), but the hydroxyl group in ethanol increases polarity, enhancing solubility in polar solvents.
- Applications: Similar dyeing applications but may exhibit differences in fiber affinity due to the hydrophilic ethanol group .
Disperse Blue 124 (CAS 15141-18-1)
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile
3-[N-ethyl-4-[(2,4,6-tribromophenyl)diazenyl]anilino]propanenitrile
Disperse Blue 360 (CAS 70693-64-0)
- Structure : N,N-diethyl substitution instead of N-ethyl-propanenitrile.
- Properties: Molecular weight = 319.38 g/mol, lower than Disperse Blue 102. The diethyl group enhances hydrophobicity, making it suitable for dyeing non-polar synthetic fibers like polypropylene .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
